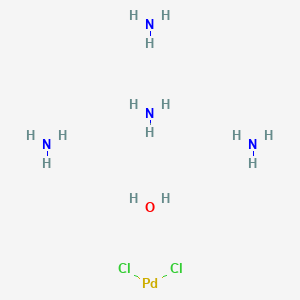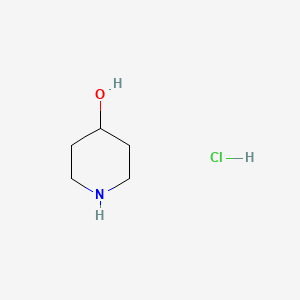
4-Hydroxypiperidine hydrochloride
Overview
Description
4-Hydroxypiperidine hydrochloride is a piperidine derivative with the molecular formula C5H11NO · HCl. It is a white crystalline solid that is soluble in methanol and has a melting point of 155-157°C . This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Mechanism of Action
Target of Action
4-Hydroxypiperidine hydrochloride, also known as piperidin-4-ol hydrochloride, has been found to be a potent antagonist of the human H3 receptor . The H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the synthesis and release of histamine .
Mode of Action
As an antagonist, this compound binds to the H3 receptor, preventing histamine from binding to its receptor. This blockage inhibits the normal function of the receptor, leading to increased release of histamine .
Biochemical Pathways
The increased release of histamine can affect various biochemical pathways. Histamine plays a crucial role in the immune response, acting as a mediator of immediate hypersensitivity reactions. It also plays a role in the regulation of physiological function in the gut and acts as a neurotransmitter .
Result of Action
The antagonistic action of this compound on the H3 receptor leads to increased release of histamine. This can result in enhanced immune responses, increased gastric acid secretion, and potential effects on neurotransmission .
Biochemical Analysis
Biochemical Properties
4-Hydroxypiperidine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a potent antagonist of the human H3 receptor . Additionally, this compound can be used in the synthesis of highly potent and selective IP (PGI2 receptor) agonists . These interactions highlight the compound’s importance in modulating biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with the H3 receptor can modulate neurotransmitter release, impacting neuronal signaling pathways . Furthermore, its role in synthesizing IP receptor agonists suggests potential effects on vascular smooth muscle cells and platelet aggregation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the H3 receptor, inhibiting its activity and thereby modulating neurotransmitter release . Additionally, the compound’s involvement in the synthesis of IP receptor agonists indicates its role in activating these receptors, leading to vasodilation and inhibition of platelet aggregation . These molecular interactions underscore the compound’s therapeutic potential in treating various conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially altering its efficacy and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions. Higher doses could lead to toxic or adverse effects, including potential neurotoxicity and hepatotoxicity . Understanding the dosage thresholds is crucial for optimizing the compound’s therapeutic applications while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound’s metabolism may involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted via renal or hepatic pathways . These metabolic processes are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross cellular membranes and its affinity for certain tissues determine its localization and accumulation . Understanding these transport mechanisms is vital for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the endoplasmic reticulum or mitochondria could impact its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypiperidine hydrochloride typically involves the reduction of 4-piperidone hydrochloride hydrate. The process includes dissolving 4-piperidone in methanol, adding sodium borohydride, and refluxing the mixture. After concentration and pH adjustment with dilute hydrochloric acid, the product is extracted with dichloromethane, dried, and crystallized . This method is favored for its high yield and purity, making it suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include 4-phenylcyclohexanol and 1-(4-hydroxypiperidino)cyclohexanecarbonitrile .
Scientific Research Applications
4-Hydroxypiperidine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of various industrial chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinol: Similar in structure but lacks the hydrochloride component.
3-Hydroxypiperidine: Differing in the position of the hydroxyl group.
N-Methyl-4-piperidinol: Contains an additional methyl group on the nitrogen atom.
Uniqueness
4-Hydroxypiperidine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various compounds .
Properties
IUPAC Name |
piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCORPXOKYDINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202099 | |
| Record name | 4-Hydroxypiperidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-17-2 | |
| Record name | 4-Hydroxypiperidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxypiperidinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypiperidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxypiperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can the provided research tell us about the structure-activity relationship (SAR) of piperidine derivatives, particularly regarding the influence of substituents on their activity?
A1: The research on 2,3-dimethyl analogues of the reversed ester of pethidine [] highlights the impact of stereochemistry and substituent positioning on biological activity. Specifically, the study found that:
Q2: Are there any insights from the provided research on the potential applications of piperidine derivatives in medicinal chemistry?
A2: While not focusing on piperidin-4-ol hydrochloride itself, the research on 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols [] hints at the potential of piperidine derivatives in medicinal chemistry. Although the study doesn't provide specific activity data, the synthesis and investigation of these compounds suggest an interest in their potential biological properties, possibly related to their structural similarities to known bioactive molecules. Further research is needed to explore the specific applications and mechanisms of action of this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



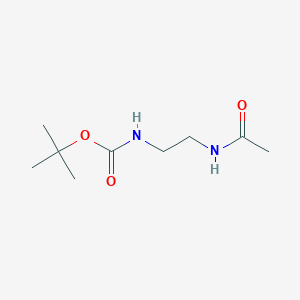
![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)


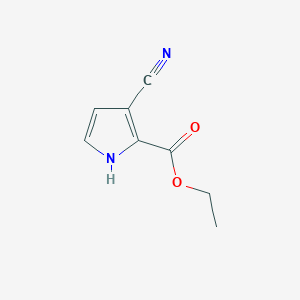

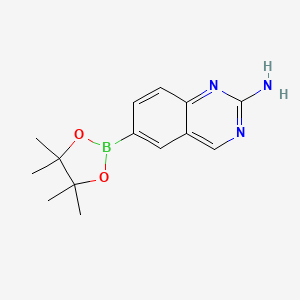


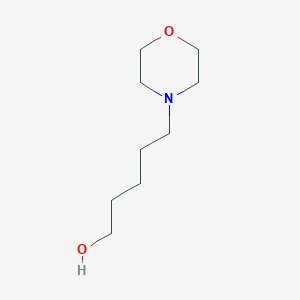
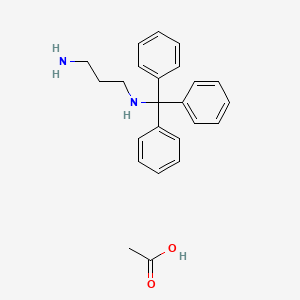
![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)
